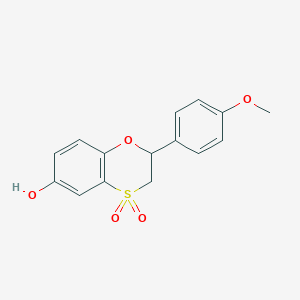
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to the phenanthrene ring, along with naphthalene and phenyl groups attached to the nitrogen atom. The structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method involves the bromination of phenanthrene followed by the formation of the amine through a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure and reactivity.
作用機序
The mechanism of action of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- (S-Methylsulfonimidoyl)methane
Uniqueness
7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is unique due to the presence of the bromine atom and the specific arrangement of the naphthalene and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
923020-62-6 |
|---|---|
分子式 |
C30H20BrN |
分子量 |
474.4 g/mol |
IUPAC名 |
7-bromo-N-naphthalen-1-yl-N-phenylphenanthren-2-amine |
InChI |
InChI=1S/C30H20BrN/c31-24-15-17-27-22(19-24)13-14-23-20-26(16-18-28(23)27)32(25-9-2-1-3-10-25)30-12-6-8-21-7-4-5-11-29(21)30/h1-20H |
InChIキー |
QKIHUBQJPSLXQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)Br)C5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
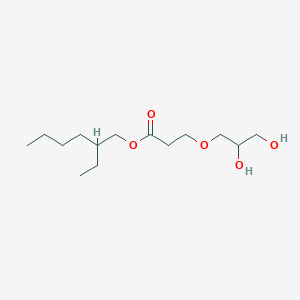
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
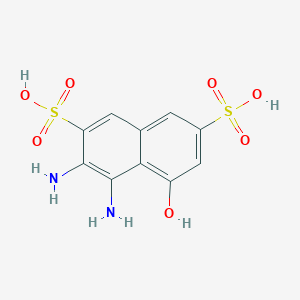
![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)
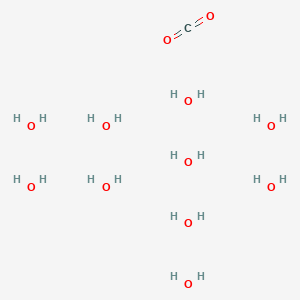

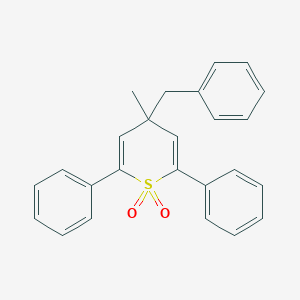
![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
